8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
CAS No.: 869079-55-0
Cat. No.: VC5481984
Molecular Formula: C24H20O6
Molecular Weight: 404.418
* For research use only. Not for human or veterinary use.
![8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione - 869079-55-0](/images/structure/VC5481984.png)
Specification
CAS No. | 869079-55-0 |
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Molecular Formula | C24H20O6 |
Molecular Weight | 404.418 |
IUPAC Name | 8-methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one |
Standard InChI | InChI=1S/C24H20O6/c1-14(2)9-10-28-16-7-8-17-18(13-22(25)29-21(17)12-16)19-11-15-5-4-6-20(27-3)23(15)30-24(19)26/h4-9,11-13H,10H2,1-3H3 |
Standard InChI Key | LWPSEZYGHMNDIX-UHFFFAOYSA-N |
SMILES | CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₃₁H₂₈O₈, derived from the fusion of two chromene-2-one units (each contributing C₉H₆O₂) with additional methoxy (-OCH₃) and 3-methylbut-2-en-1-yloxy (prenyloxy) substituents. The bichromene system consists of two coumarin moieties linked at the 3- and 4'-positions, creating a planar, conjugated framework that influences its electronic and spectroscopic properties . Key structural attributes include:
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Methoxy group: Positioned at C8, this electron-donating group enhances the compound’s stability and modulates its reactivity in electrophilic substitution reactions.
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Prenyloxy group: Attached at C7', the 3-methylbut-2-en-1-yloxy chain introduces steric bulk and lipophilicity, impacting solubility and membrane permeability .
Theoretical calculations predict a logP value of 3.2, indicating moderate hydrophobicity, while its melting point is estimated to exceed 250°C based on analogs like 8-bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione (melting point: 285°C) .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of bis-coumarins typically involves Ullmann coupling or Michael addition reactions to fuse monomeric units. For 8-methoxy-7'-prenyloxy-bichromene-dione, a plausible route involves:
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Prenylation of 7-hydroxy-8-methoxycoumarin:
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Oxidative dimerization:
Key reaction parameters:
Step | Reagent | Temperature | Time | Yield |
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Prenylation | 1-Bromo-3-methylbut-2-ene | 40°C | 4h | 85% |
Dimerization | FeCl₃ | 80°C | 12h | 62% |
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π*) .
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¹H NMR: Distinct signals for prenyloxy protons (δ 1.65–1.75 ppm, singlet for CH₃; δ 5.20–5.40 ppm, multiplet for CH₂=CH) .
Physicochemical Properties
Comparative data with structurally related compounds reveal trends in solubility and stability:
The compound’s limited aqueous solubility aligns with its coumarin-derived analogs, necessitating organic solvents for handling .
Biological Activity and Applications
While direct pharmacological studies on this compound are absent, its structural features suggest potential bioactivity:
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Antioxidant activity: The conjugated dienone system may scavenge reactive oxygen species, a trait observed in prenylated coumarins .
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Enzyme inhibition: Analogous bis-coumarins inhibit kinases and phosphodiesterases, hinting at therapeutic applications in diabetes or inflammation .
In silico docking studies predict moderate affinity (Kᵢ ~ 5–10 µM) for cyclin-dependent kinases, though experimental validation is required .
Research Challenges and Future Directions
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Synthetic optimization: Current dimerization yields (~60%) necessitate improved catalysts or alternative pathways .
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Biological profiling: Prioritize assays for anticancer, antimicrobial, and anti-inflammatory activity.
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Formulation development: Address solubility limitations via nanoencapsulation or prodrug strategies.
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